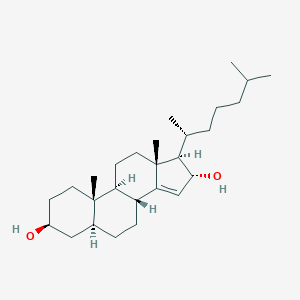

Cholest-14-ene-3,16-diol

Description

Cholest-14-ene-3,16-diol is a cholestane-derived sterol characterized by hydroxyl groups at positions C3 and C16 and a double bond at C12. Steroidal diols like this compound are often studied for their bioactivities, including enzyme modulation, antifouling effects, and roles in metabolic pathways. For example, stigmastane analogs (e.g., stigmast-14-ene-3,16-diol) share its diol configuration but differ in side-chain alkylation, which may influence solubility and biological interactions .

Properties

CAS No. |

139953-32-5 |

|---|---|

Molecular Formula |

C11H8FNOS |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,16R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)25-24(29)16-23-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h16-22,24-25,28-29H,6-15H2,1-5H3/t18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |

InChI Key |

ZOAXOAKEGDZGLC-PUHROEFSSA-N |

SMILES |

CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(C)CCCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyms |

5alpha-cholest-14-en-3beta,16alpha-diol cholest-14-ene-3,16-diol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their sources, and bioactivities, with emphasis on hydroxyl group positioning and functional outcomes:

Key Structural and Functional Insights:

Hydroxyl Group Positioning: Antifouling Activity: In pimarane diterpenoids (e.g., ent-8(14)-pimarene-15R,16-diol), free hydroxyl groups at C15 and C16 are critical for non-toxic antifouling effects. Acetylation or alkylation of these groups reduces activity, as seen in synthetic analogs . Enzyme Modulation: Isopimarane diterpenoids (e.g., isopimar-7-ene-15S,16-diol) show α-glucosidase inhibition, suggesting that diol configuration may enhance binding to enzyme active sites .

Backbone and Double Bond Influence: Cholestane and stigmastane derivatives (e.g., stigmast-14-ene-3,16-diol) differ in side-chain alkylation, which affects hydrophobicity and membrane interactions. The Δ14 double bond in cholest-14-ene derivatives may influence steroidal rigidity compared to Δ7 or Δ8(14) in diterpenoids .

Toxicity vs. Selectivity: Pimarane diterpenoids exhibit non-toxic antifouling activity, while organotin compounds (e.g., TBT) are toxic but banned. This highlights the importance of hydroxylated terpenoids as eco-friendly alternatives .

Research Findings and Data Tables

Table 1: Antifouling Activity of Pimarane Diterpenoids (EC50 Values)

Table 2: Enzyme Modulation by Diterpenoid Diols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.